mPGES1-IN-4

PGE2 biosynthesis inhibition mPGES-1 cellular assay SAR fluorination effect

Researchers studying PGE2-driven inflammation face a critical gap: potent human mPGES-1 inhibitors (e.g., MF63) are inactive against rodent enzymes, blocking preclinical in vivo validation. mPGES1-IN-4 bridges this gap with confirmed cross-species activity. • Human mPGES-1 IC50: 66 nM; Mouse IC50: 2,730 nM-enabling rodent model studies that MF63 cannot support. • Cellular PGE2 production IC50: 12 nM (2.6× more potent than non-fluorinated analogue compound 18). • 45.5% carrageenan-induced paw edema reduction at 25 mg/kg p.o.-highest efficacy among all tested pyrimidine analogues. • Dual mPGES-1/COX-2 inhibition profile permits concentration-dependent mechanistic dissection of the arachidonic acid cascade.

Molecular Formula C27H25F2N3O
Molecular Weight 445.5 g/mol
Cat. No. B3025841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPGES1-IN-4
Molecular FormulaC27H25F2N3O
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4
InChIInChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32)
InChIKeyDJHKSTXSNQFUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPGES1-IN-4: mPGES-1 Inhibitor for Anti-Inflammatory Research


mPGES1-IN-4 (CAS 2253745-78-5), designated as compound 32 in the primary literature, is a polysubstituted pyrimidine derivative that functions as a submicromolar inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal inducible enzyme in the PGE2 biosynthetic cascade [1]. Its structure—5-butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine—features a key difluorination on the C4 benzyloxyphenyl moiety that distinguishes it from its non-fluorinated parent compound 18 [1]. The compound exhibits a dual inhibitory profile, potently targeting mPGES-1 (human IC50 = 66 nM) with weaker secondary COX-2 inhibition (IC50 = 7.03 µM), while sparing COX-1 at concentrations up to 20 µM [1]. It demonstrates oral bioavailability and significant in vivo anti-inflammatory efficacy in the carrageenan-induced rat paw edema model [1][2].

Pathway Target Terminal PGE2 biosynthesis inhibition via mPGES-1 blockade
Species Compatibility Reported activity on human, mouse, and rat mPGES-1 orthologs
Profile Feature Dual mPGES-1/COX-2 pathway engagement at assay-relevant concentrations
SAR Context Fluorinated pyrimidine chemotype with matched-pair non-fluorinated analogue available

mPGES1-IN-4: Non-Interchangeability with Other mPGES-1 Inhibitors


Polysubstituted pyrimidine-based mPGES-1 inhibitors within the same chemical series exhibit pronounced structure-activity divergence that precludes interchangeable use. The difluorinated analogue mPGES1-IN-4 (compound 32) demonstrates an approximately 2.6-fold gain in cellular PGE2 production inhibitory potency (IC50 = 12 nM) and a ~1.8-fold improvement in human mPGES-1 enzyme inhibition (IC50 = 66 nM) relative to its non-fluorinated congener compound 18 (mPGES1-IN-5; IC50 = 31 nM and 117 nM respectively) [1]. Furthermore, only compound 32 among the pyrimidine series exhibits dual mPGES-1/COX-2 target engagement, whereas compound 18, 1, 28, and 30 are devoid of COX-1/2 activity [1]. The in vivo efficacy gap is substantial: at equivalent oral dosing (25 mg/kg), compound 32 reduces carrageenan-induced paw edema by 45.5% versus 36.3% for compound 18 and 20.7% for compound 30 [1]. Cross-class substitution is equally problematic—MF63, a potent human mPGES-1 inhibitor (IC50 = 1.3 nM), is inactive against rodent mPGES-1 [2], whereas mPGES1-IN-4 retains activity on both human (66 nM) and mouse (2,730 nM) enzymes [1], directly impacting preclinical rodent model utility.

Analog / Alternative
mPGES1-IN-4 (Compound 32)
Key Mismatch Risk
Non-fluorinated parent (Compound 18)
Higher cellular PGE2 suppression & dual mPGES-1/COX-2 inhibition profile
Lacks COX-2 engagement; markedly lower cellular PGE2 suppression and weaker in vivo edema reduction
MF63 (Phenanthrene imidazole)
Active on human and rodent mPGES-1 enzymes, enabling standard rodent inflammation models
Completely inactive on mouse and rat mPGES-1; prevents standard rat/mouse in vivo pharmacology
Pyrimidine analogue (Compound 30)
Highest reported in vivo edema suppression among tested pyrimidine series analogues
Demonstrated markedly lower in vivo edema suppression in head-to-head comparison

mPGES1-IN-4: Quantitative Differentiation Evidence


Cellular PGE2 Production Inhibition vs. Non-Fluorinated Analogue

In LPS-stimulated mouse peritoneal cells, mPGES1-IN-4 (compound 32) achieved an IC50 of 0.012 µM (12 nM) for PGE2 production inhibition, representing a 2.6-fold improvement over compound 18 (mPGES1-IN-5; IC50 = 0.031 µM, 31 nM) tested under identical conditions [1]. At a 50 µM test concentration, compound 32 reduced residual PGE2 production to only 0.04% of control, compared to <1% for compound 18 [1]. Relative to the series lead compound 1 (IC50 = 4.83 µM), compound 32 is approximately 400-fold more potent, while compound 18 is ~150-fold more potent [1]. Both compounds 32 and 18 maintained full cell viability (103.66% and ~103% of untreated control, respectively) at 50 µM, confirming that the potency gain is not attributable to cytotoxicity [1].

Cellular PGE2 Inhibition vs. Non-Fluorinated Analogue
Head-to-head
IC50 = 12 nM vs 31 nM
2.6-fold difference
Supports reported cellular PGE2 suppression context
LPS-stimulated mouse peritoneal cells; residual PGE2 at 50 µM: 0.04% vs 12.45%
PGE2 biosynthesis inhibition mPGES-1 cellular assay SAR fluorination effect

Human mPGES-1 Enzyme Inhibition vs. Non-Fluorinated Analogue

In a cell-free recombinant human mPGES-1 enzymatic assay measuring PGH2-to-PGE2 conversion, mPGES1-IN-4 (compound 32) exhibited an IC50 of 66 nM (0.066 µM; 95% CI: 0.047–0.082 µM), versus compound 18 which yielded an IC50 of 117 nM (0.117 µM; 95% CI: 0.111–0.259 µM) [1]. This 1.8-fold improvement in enzyme-level potency was determined side-by-side under identical experimental conditions. Notably, the rank order of human mPGES-1 inhibition potency is inverted compared to mouse enzyme inhibition: compound 32 is the most potent inhibitor of the human enzyme among all pyrimidines tested, while compound 18 is the most potent against the mouse ortholog (IC50 = 60 nM) [1]. This species-dependent potency inversion is a critical selection parameter for translational research programs.

Human mPGES-1 Enzyme Inhibition vs. Non-Fluorinated Analogue
Head-to-head
IC50 = 66 nM vs 117 nM
1.8-fold difference; 41-fold human/mouse selectivity
Human vs. mouse target-engagement context
Species potency inversion; Compound 18 shows higher mouse mPGES-1 potency (IC50 = 60 nM)
recombinant enzyme assay human mPGES-1 inhibition target engagement

In Vivo Anti-Inflammatory Efficacy in Rat Paw Edema Model

In the carrageenan-induced rat paw edema model of acute inflammation, mPGES1-IN-4 (compound 32) administered orally at 25 mg/kg reduced paw volume by 45.5% relative to the carrageenan-alone positive control (P < 0.0001) [1]. Under identical experimental conditions—same dose, same route (oral gavage), same vehicle (DMSO/TWEEN 80/saline), and same time point—compound 18 achieved a 36.3% reduction (P < 0.0001) and compound 30 achieved only a 20.7% reduction (P = 0.0014) [1]. The solvent control had no significant effect on edema development [1]. This 1.25-fold greater edema suppression of compound 32 over compound 18 and 2.2-fold over compound 30 confirms that difluorination translates into a meaningful in vivo efficacy advantage within the same pyrimidine chemotype.

In Vivo Edema Reduction in Rat Paw Model
Head-to-head
45.5% vs 36.3% reduction
P
Supports reported in vivo model-response context
Carrageenan-induced paw edema; 1.25-fold greater suppression vs Compound 18
Dual mPGES-1/COX-2 Target Engagement Profile
Method context
106-fold selectivity over COX-2
47% COX-2 inhibition at 20 µM
Supports dual-pathway interpretation context
COX-1 spared; COX-2 IC50 = 7.03 µM; Other pyrimidine analogues lack COX-2 activity
Cross-Species Activity vs. MF63
Cross-study review
Active on rodent mPGES-1
Mouse IC50 = 2,730 nM
Rodent model compatibility context
MF63 is completely inactive on rodent enzymes, limiting rodent in vivo pharmacology studies
acute inflammation model rat paw edema oral bioavailability in vivo pharmacodynamics

Unique Dual mPGES-1/COX-2 Target Engagement Profile

Among all pyrimidine analogues evaluated in the primary SAR study (compounds 1, 18, 28, 30, and 32), only mPGES1-IN-4 (compound 32) exhibits dual inhibitory activity against both mPGES-1 and COX-2 [1]. At 20 µM, compound 32 suppressed COX-2 activity by 47% (P < 0.001) while completely sparing COX-1 (no significant effect) [1]. Its COX-2 IC50 was determined to be 7.03 µM (95% CI: 4.27–11.56 µM), representing an approximately 106-fold selectivity window for mPGES-1 (IC50 = 66 nM) over COX-2 [1]. In contrast, compounds 1, 18, and 28 showed no detectable COX-1 or COX-2 inhibition [1]. The authors explicitly concluded that mPGES-1 inhibition is the principal mechanism of action for compound 32, with COX-2 inhibition representing a secondary, weaker contribution [1].

Dual mPGES-1/COX-2 Target Engagement Profile
Method context
106-fold selectivity over COX-2
47% COX-2 inhibition at 20 µM
Supports dual-pathway interpretation context
COX-1 spared; COX-2 IC50 = 7.03 µM; Other pyrimidine analogues lack COX-2 activity
dual inhibition COX-2 selectivity arachidonic acid cascade mechanism of action

Cross-Species mPGES-1 Activity Profile vs. MF63

mPGES1-IN-4 (compound 32) inhibits both human (IC50 = 66 nM) and mouse (IC50 = 2,730 nM) recombinant mPGES-1, enabling its use in rodent-based preclinical inflammation models [1]. This contrasts sharply with the industry-standard mPGES-1 inhibitor MF63, which potently inhibits human mPGES-1 (IC50 = 1.3 nM) and guinea pig mPGES-1 (IC50 = 0.9 nM) but is inactive against mouse and rat mPGES-1 [2]. While MF63 exhibits superior human enzyme potency (49-fold more potent than compound 32), its absolute lack of rodent enzyme activity renders it unsuitable for mouse or rat in vivo pharmacology—a limitation explicitly acknowledged in the MF63 literature [2]. The pyrimidine series (compounds 1, 18, 28, 30, and 32) is noted in the primary paper as being among the few mPGES-1 inhibitor classes that retain activity on both mouse and human enzymes [1].

Cross-Species Activity vs. MF63
Cross-study review
Active on rodent mPGES-1
Mouse IC50 = 2,730 nM
Rodent model compatibility context
MF63 is completely inactive on rodent enzymes, limiting rodent in vivo pharmacology studies
species selectivity rodent pharmacology translational model mouse mPGES-1

mPGES1-IN-4: Optimal Research and Industrial Application Scenarios


In Vivo Acute Inflammation Pharmacology with Oral mPGES-1 Inhibition

mPGES1-IN-4 is the preferred tool compound for orally administered mPGES-1 inhibition studies in rat or mouse models of acute inflammation. With 45.5% carrageenan-induced paw edema reduction at 25 mg/kg p.o.—the highest efficacy among all tested pyrimidine analogues (vs. 36.3% for compound 18 and 20.7% for compound 30) [1]—and confirmed cross-species mPGES-1 activity (human IC50 = 66 nM, mouse IC50 = 2,730 nM) [1], it uniquely satisfies the dual requirement of rodent enzyme engagement and oral bioavailability that MF63 (inactive on rodent mPGES-1) cannot meet [2]. Researchers conducting dose-response or time-course in vivo anti-inflammatory studies should select mPGES1-IN-4 over compound 18 for maximum effect size and over MF63 for rodent target compatibility.

Cellular PGE2 Pathway Dissection via Dual mPGES-1/COX-2 Inhibition

For mechanistic studies investigating the interplay between mPGES-1 and COX-2 within the arachidonic acid cascade in cellular systems, mPGES1-IN-4 offers a distinctive dual-inhibition profile not recapitulated by other pyrimidine-series inhibitors. At 20 µM, it suppresses COX-2 activity by 47% while completely sparing COX-1 and inhibiting mPGES-1 by 98% [1]. Its cellular PGE2 production IC50 of 12 nM—2.6-fold more potent than compound 18 (31 nM) [1]—permits effective PGE2 suppression at nanomolar concentrations where COX-2 engagement is minimal, enabling concentration-dependent parsing of mPGES-1-specific versus COX-2-contributory effects. This makes mPGES1-IN-4 the compound of choice for dissecting the relative contributions of these two enzymes to PGE2-driven inflammatory phenotypes in macrophages, fibroblasts, or other LPS-responsive cell types.

Fluorination-Driven SAR Studies on mPGES-1 Potency

mPGES1-IN-4 (compound 32) paired with its direct non-fluorinated analogue compound 18 (mPGES1-IN-5) constitutes a validated SAR probe set for investigating the impact of 2,3-difluorination of the C4 benzyloxyphenyl moiety on mPGES-1 pharmacology. The difluorination converts a 150-fold potency improvement over lead compound 1 (observed with compound 18, IC50 = 31 nM) into a ~400-fold improvement (compound 32, IC50 = 12 nM) [1], while simultaneously introducing COX-2 inhibitory activity absent in compound 18 [1]. Computational docking studies confirm that the difluorinated phenyl ring engages in π-π stacking with Tyr130 in the mPGES-1 active site [1]. Medicinal chemistry and computational chemistry groups optimizing mPGES-1 inhibitor scaffolds should procure both compounds as a matched pair to systematically evaluate fluorination-driven potency and selectivity trade-offs.

Comparative mPGES-1 Inhibitor Selectivity Profiling Across Chemotypes

mPGES1-IN-4 serves as a key comparator representing the polysubstituted pyrimidine chemotype in cross-chemotype mPGES-1 inhibitor selectivity panels. Its human mPGES-1 IC50 of 66 nM and COX-2 IC50 of 7.03 µM (106-fold selectivity window) [1] can be benchmarked against the benzimidazole series (e.g., compounds 10, 31, 49; IC50 = 0.03–0.09 µM in cell-free PGE2 assays) [3], the phenanthrene imidazole series (MF63; IC50 = 1.3 nM, >1000-fold selectivity) [2], and the tricyclic chromenoimidazole series (selectivity >200-fold over COX-2) [4]. This application is particularly relevant for industrial discovery programs conducting head-to-head profiling of multiple mPGES-1 inhibitor scaffolds to select a lead chemotype based on potency-selectivity-cellular efficacy triangulation.

Application
Selection Property
Validation Focus
In vivo rodent inflammation modeling
Rodent mPGES-1 activity & oral exposure profile
Edema model-response & target engagement confirmation
Cellular arachidonic acid pathway dissection
Dual mPGES-1/COX-2 pathway context
mPGES-1-specific vs COX-2-contributory effect parsing
SAR & computational chemistry workflows
Fluorination-driven potency & selectivity shift
Matched-pair analogue comparison (diffuorinated vs non-fluorinated)
Cross-chemotype inhibitor selectivity profiling
Pyrimidine chemotype selectivity context
mPGES-1/COX-2/COX-1 selectivity benchmarking vs benzimidazole & phenanthrene imidazole series

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